molecular formula C4H7N3S B15134184 Methanediamine,N,N'-bis(1,3,4-thiadiazol-2-yl)-(9CI)

Methanediamine,N,N'-bis(1,3,4-thiadiazol-2-yl)-(9CI)

Cat. No.: B15134184
M. Wt: 129.19 g/mol
InChI Key: VICBGAJOJJVDOM-MRVPVSSYSA-N
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Description

Methanediamine, N,N’-bis(1,3,4-thiadiazol-2-yl)-(9CI) is a chemical compound with the molecular formula C5H6N6S2. It is known for its unique structure, which includes two 1,3,4-thiadiazole rings connected by a methanediamine bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanediamine, N,N’-bis(1,3,4-thiadiazol-2-yl)-(9CI) typically involves the reaction of 1,3,4-thiadiazole-2-amine with formaldehyde under controlled conditions. The reaction proceeds through the formation of a methylene bridge, linking the two thiadiazole rings. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methanediamine, N,N’-bis(1,3,4-thiadiazol-2-yl)-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives .

Scientific Research Applications

Methanediamine, N,N’-bis(1,3,4-thiadiazol-2-yl)-(9CI) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methanediamine, N,N’-bis(1,3,4-thiadiazol-2-yl)-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Methylene bis-(2-amino-1,3,4-thiadiazole)
  • N,N-Di(1,3,4-thiadiazol-2-yl)methanediamine
  • Thiodaqual

Uniqueness

Methanediamine, N,N’-bis(1,3,4-thiadiazol-2-yl)-(9CI) stands out due to its specific methanediamine bridge connecting two thiadiazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C4H7N3S

Molecular Weight

129.19 g/mol

IUPAC Name

(1R)-1-methylidene-1,3-thiazole-2,4-diamine

InChI

InChI=1S/C4H7N3S/c1-8-2-3(5)7-4(8)6/h2H,1,5H2,(H2,6,7)/t8-/m1/s1

InChI Key

VICBGAJOJJVDOM-MRVPVSSYSA-N

Isomeric SMILES

C=[S@@]1C=C(N=C1N)N

Canonical SMILES

C=S1C=C(N=C1N)N

Origin of Product

United States

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